Cas no 1448065-48-2 (1-tert-butyl-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea)

1-tert-Butyl-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea is a chemically synthesized urea derivative featuring a tert-butyl group and a methoxy-substituted thiophene moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. The tert-butyl group enhances steric hindrance, potentially improving metabolic stability, while the methoxy-thiophene component may contribute to binding affinity in biologically active molecules. Its well-defined structure allows for precise modifications, making it a versatile intermediate in organic synthesis. The compound is typically handled under controlled conditions due to its reactive functional groups.
1-tert-butyl-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea structure
1448065-48-2 structure
Product Name:1-tert-butyl-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea
CAS No:1448065-48-2
MF:C13H22N2O2S
MW:270.390982151031
CID:6043766
PubChem ID:71810435
Update Time:2025-11-06

1-tert-butyl-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea Chemical and Physical Properties

Names and Identifiers

    • 1-tert-butyl-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea
    • 1-(tert-butyl)-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea
    • AKOS024567885
    • 1448065-48-2
    • 3-TERT-BUTYL-1-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]UREA
    • F6451-0996
    • Inchi: 1S/C13H22N2O2S/c1-9-6-7-11(18-9)10(17-5)8-14-12(16)15-13(2,3)4/h6-7,10H,8H2,1-5H3,(H2,14,15,16)
    • InChI Key: ZCWCAIBVUZEEEL-UHFFFAOYSA-N
    • SMILES: N(C(C)(C)C)C(NCC(OC)C1SC(C)=CC=1)=O

Computed Properties

  • Exact Mass: 270.14019912g/mol
  • Monoisotopic Mass: 270.14019912g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 78.6Ų

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1-tert-butyl-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea Related Literature

Additional information on 1-tert-butyl-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea

Introduction to 1-tert-butyl-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea (CAS No. 1448065-48-2)

1-tert-butyl-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea, with the CAS number 1448065-48-2, is a unique compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This urea derivative is characterized by its intricate molecular structure, which includes a tert-butyl group, a methoxy-substituted alkyl chain, and a 5-methylthiophenyl moiety. The combination of these functional groups imparts distinct chemical and biological properties, making it a promising candidate for various applications in drug discovery and development.

The chemical structure of 1-tert-butyl-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea can be represented as follows: the tert-butyl group provides steric hindrance, which can influence the compound's reactivity and stability. The methoxy-substituted alkyl chain introduces polarity and can affect solubility and lipophilicity. The 5-methylthiophenyl moiety is a key feature that contributes to the compound's biological activity, particularly in interactions with specific protein targets.

Recent studies have highlighted the potential of 1-tert-butyl-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, 1-tert-butyl-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea has also been investigated for its potential as an antiviral agent. Studies have demonstrated that it can inhibit the replication of certain viruses, including influenza and herpes simplex virus (HSV). The mechanism of action involves interference with viral entry and replication processes, making it a valuable lead compound for the development of novel antiviral therapies.

The pharmacokinetic properties of 1-tert-butyl-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea have been extensively studied to understand its behavior in biological systems. Research has shown that it exhibits good oral bioavailability and a favorable half-life, which are crucial factors for drug development. These properties suggest that it can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.

To further enhance its therapeutic potential, researchers have explored various modifications to the molecular structure of 1-tert-butyl-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea. For example, substituting different functional groups on the alkyl chain or altering the thiophene ring can lead to compounds with improved potency and selectivity. These structural modifications are guided by computational modeling and experimental validation to optimize the desired biological activities.

The safety profile of 1-tert-butyl-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea has also been evaluated in preclinical studies. Toxicity assessments have shown that it is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. This favorable safety profile supports its advancement into clinical trials for further evaluation in human subjects.

In conclusion, 1-tert-butyl-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea (CAS No. 1448065-48-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for drug development in areas such as anti-inflammatory and antiviral treatments. Ongoing research continues to explore its full potential, paving the way for innovative medical solutions.

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